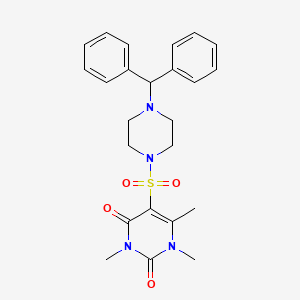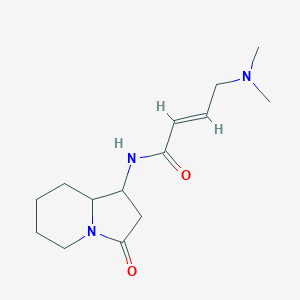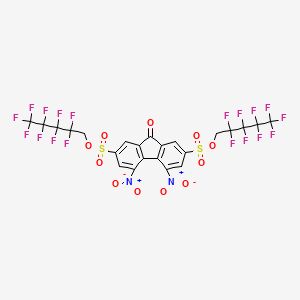![molecular formula C18H11Cl4NOS2 B2983434 3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,4-dichlorophenyl)-2-thiophenecarboxamide CAS No. 251096-88-5](/img/structure/B2983434.png)
3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,4-dichlorophenyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,4-dichlorophenyl)-2-thiophenecarboxamide” is a chemical compound with the molecular formula C18H11Cl4NOS2 and a formula weight of 463.23 . It’s also known by other synonyms such as “N-(3,4-dichlorophenyl)-3-{[(3,4-dichlorophenyl)methyl]sulfanyl}thiophene-2-carboxamide” and "2-Thiophenecarboxamide, N-(3,4-dichlorophenyl)-3-[[(3,4-dichlorophenyl)methyl]thio]-" .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been used in the synthesis of various chemical derivatives, showcasing its versatility in organic chemistry. For instance, its derivatives have been synthesized and characterized for potential applications in various fields. (Bhattacharjee, Saravanan, & Mohan, 2011).
Molecular Structure and Cytotoxicity Assays
- Research involving the compound has also focused on its molecular structure optimization. Studies have investigated its potential as an anticancer agent, examining its cytotoxic effects against various cell lines. This highlights the potential biomedical applications of the compound. (Mabkhot et al., 2016).
Application in Polymer Synthesis
- The compound is instrumental in the development of high-performance materials. Its derivatives have been used in synthesizing transparent polyimides with high refractive indices and good thermomechanical stabilities, indicating its significance in material science and engineering. (Tapaswi et al., 2015).
Antimicrobial Activity
- Derivatives of this compound have been explored for their antimicrobial properties, indicating its potential in the development of new antibacterial and antifungal agents. (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Heavy Metal Ion Adsorption
- The compound's derivatives have been studied for their ability to adsorb heavy metal ions from solutions. This suggests its potential application in environmental remediation, particularly in the removal of toxic metals from wastewater. (Ravikumar et al., 2011).
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylsulfanyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl4NOS2/c19-12-3-1-10(7-14(12)21)9-26-16-5-6-25-17(16)18(24)23-11-2-4-13(20)15(22)8-11/h1-8H,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIOQPBLNNZOOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl4NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

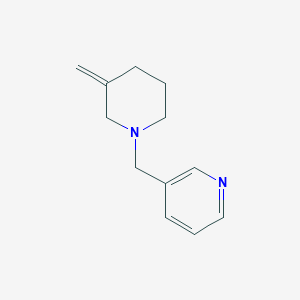
![N-[3-(1-ethylbenzimidazol-2-yl)propyl]butanamide](/img/structure/B2983352.png)
![ethyl 2-[(5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2983354.png)
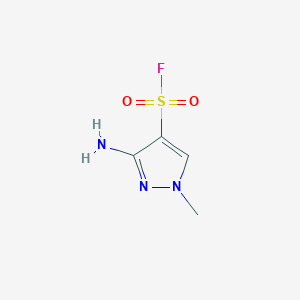

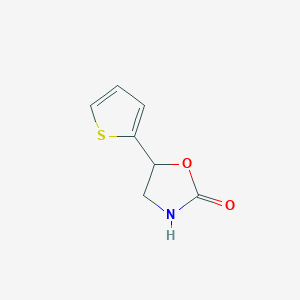
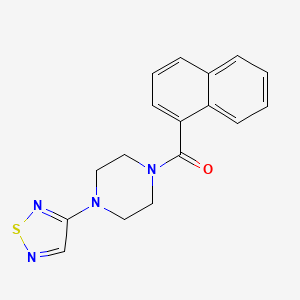
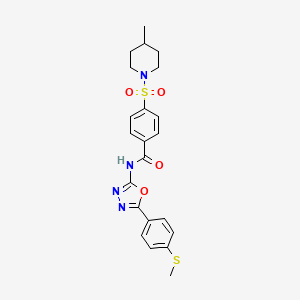
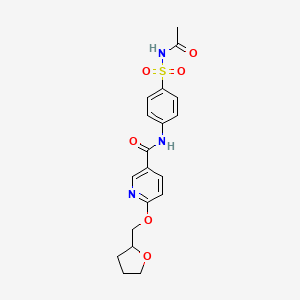
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/no-structure.png)
